molecular formula C12H18BN3O3 B7956926 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbohydrazide

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbohydrazide

Cat. No.: B7956926
M. Wt: 263.10 g/mol
InChI Key: HRZQSQMMTOKWIV-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbohydrazide is an organic compound that features a boronic ester group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbohydrazide typically involves the reaction of pyridine derivatives with boronic esters. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a boronic ester under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various boronic acid derivatives.

Scientific Research Applications

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of enzyme inhibitors and other biologically active molecules.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbohydrazide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbohydrazide is unique due to its combination of a boronic ester group and a pyridine ring, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-8(5-6-15-9)10(17)16-14/h5-7H,14H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZQSQMMTOKWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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